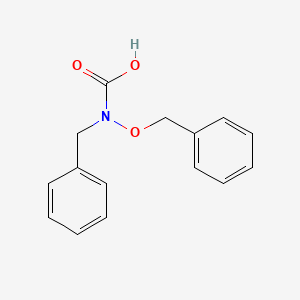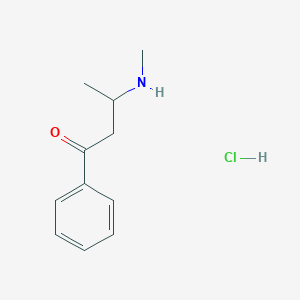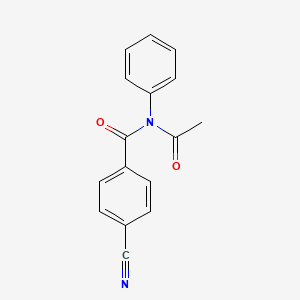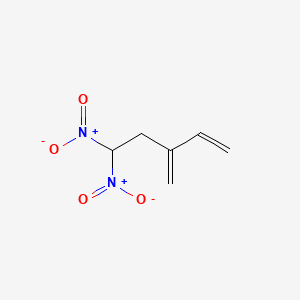
Pyridine, 2-(4-chloro-1-phenylbutoxy)-3,5-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(4-chloro-1-phenylbutoxy)-3,5-dinitro- is a complex organic compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a pyridine ring substituted with a 4-chloro-1-phenylbutoxy group and two nitro groups at the 3 and 5 positions. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(4-chloro-1-phenylbutoxy)-3,5-dinitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Substitution: The 4-chloro-1-phenylbutoxy group is introduced via a nucleophilic substitution reaction. This involves the reaction of 4-chloro-1-phenylbutanol with a suitable pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound’s quality.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(4-chloro-1-phenylbutoxy)-3,5-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents such as hydrogen gas in the presence of a palladium catalyst can reduce the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Corresponding oxidized derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine, 2-(4-chloro-1-phenylbutoxy)-3,5-dinitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 2-(4-chloro-1-phenylbutoxy)-3,5-dinitro- involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the chloro and phenylbutoxy groups may contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Pyridine, 2-(4-chlorobutoxy)-3,5-dinitro-
- Pyridine, 2-(4-phenylbutoxy)-3,5-dinitro-
- Pyridine, 2-(4-chloro-1-phenylbutoxy)-4,6-dinitro-
Uniqueness
Pyridine, 2-(4-chloro-1-phenylbutoxy)-3,5-dinitro- is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of the 4-chloro-1-phenylbutoxy group with the 3,5-dinitro substitution pattern provides distinct properties that differentiate it from other similar compounds.
Properties
CAS No. |
62252-47-5 |
|---|---|
Molecular Formula |
C15H14ClN3O5 |
Molecular Weight |
351.74 g/mol |
IUPAC Name |
2-(4-chloro-1-phenylbutoxy)-3,5-dinitropyridine |
InChI |
InChI=1S/C15H14ClN3O5/c16-8-4-7-14(11-5-2-1-3-6-11)24-15-13(19(22)23)9-12(10-17-15)18(20)21/h1-3,5-6,9-10,14H,4,7-8H2 |
InChI Key |
JEKMASIRXHZRLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CCCCl)OC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Pentylphenyl 4'-butyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14560517.png)
![{2,4-Dimethyl-6-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone](/img/structure/B14560522.png)

![Ethyl 2-{[2-(chlorocarbonyl)phenyl]sulfanyl}benzoate](/img/structure/B14560540.png)
![3,3'-[But-2-ene-1,4-diylbis(oxy)]dibenzonitrile](/img/structure/B14560550.png)


dimethylstannane](/img/structure/B14560560.png)
![Dioctyl [(4-aminophenyl)(anilino)methyl]phosphonate](/img/structure/B14560565.png)

